molecular formula C9H19ClN4O3 B613254 (S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride CAS No. 1784-05-0

(S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride

Cat. No. B613254
CAS RN: 1784-05-0
M. Wt: 266.73
InChI Key: FIUSXBMWQFBXLZ-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride, also known as Methyl-GPA, is an organic compound that is used in scientific research. It is a synthetic derivative of the naturally occurring amino acid glycine, and is often used as a reagent in organic synthesis. Methyl-GPA has a wide range of applications in scientific research, from biochemical and physiological studies to applications in lab experiments.

Mechanism of Action

Advantages and Limitations for Lab Experiments

(S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride has several advantages for use in lab experiments. It is easily synthesized, and can be used in a variety of experiments. It is also relatively stable, and can be stored for long periods of time without degradation. However, it is also relatively expensive, and the amount of this compound required for a given experiment can be quite large. In addition, this compound can be toxic in large doses, and it is important to take safety precautions when handling it.

Future Directions

There are many potential future directions for research involving (S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride. It could be used to study the binding of drugs to proteins, as well as the binding of proteins to DNA. It could also be used to study the effects of drugs on cells, as well as the effects of drugs on enzyme activity. In addition, it could be used to study the effects of drugs on ion channels, as well as to study the effects of drugs on gene expression. Finally, it could be used to study the metabolism of drugs, as well as to study the transport of molecules across cell membranes.

Synthesis Methods

(S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride can be synthesized using a variety of methods. One common method involves the reaction of glycine with acetic anhydride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction produces an intermediate product, which is then reacted with hydrochloric acid to produce this compound. Another method involves the reaction of glycine with ethyl chloroformate in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction produces a mixture of products, which can be separated and purified to produce this compound.

Scientific Research Applications

(S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride is used in scientific research to study a variety of biochemical and physiological processes. It is often used as a reagent in organic synthesis, and can be used to study the binding of proteins to DNA, as well as the binding of drugs to proteins. It is also used in studies of drug metabolism, as well as studies of enzyme activity. In addition, it is used in studies of cell signaling, as well as studies of the effects of drugs on cells.

properties

IUPAC Name

methyl (2S)-2-acetamido-5-(diaminomethylideneamino)pentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O3.ClH/c1-6(14)13-7(8(15)16-2)4-3-5-12-9(10)11;/h7H,3-5H2,1-2H3,(H,13,14)(H4,10,11,12);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUSXBMWQFBXLZ-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1784-05-0
Record name L-Arginine, N2-acetyl-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1784-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.